

An In-Depth Technical Guide to the Spectral Data of Homoanisic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxyphenylacetic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for homoanisic acid (**4-methoxyphenylacetic acid**), a key intermediate in the synthesis of various pharmaceuticals and organic compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of homoanisic acid in research and development settings.

Chemical Structure and Properties

- IUPAC Name: 2-(4-methoxyphenyl)acetic acid
- Synonyms: Homoanisic acid, **4-Methoxyphenylacetic acid**
- CAS Number: 104-01-8
- Molecular Formula: C₉H₁₀O₃
- Molecular Weight: 166.17 g/mol
- Appearance: Pale yellow or off-white colored flakes[1]
- Melting Point: 84-86 °C

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analysis of homoanisic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of Homoanisic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.21 (d, $J=8.6$ Hz)	Doublet	2H	Ar-H (ortho to CH_2COOH)
6.88 (d, $J=8.6$ Hz)	Doublet	2H	Ar-H (ortho to OCH_3)
3.79 (s)	Singlet	3H	$-\text{OCH}_3$
3.58 (s)	Singlet	2H	$-\text{CH}_2\text{COOH}$
~11-12 (br s)	Broad Singlet	1H	$-\text{COOH}$

Solvent: CDCl_3 , Frequency: 500 MHz

Table 2: ^{13}C NMR Spectral Data of Homoanisic Acid

Chemical Shift (δ) ppm	Assignment
178.5	COOH
158.8	Ar-C- OCH_3
130.4	Ar-CH (ortho to CH_2COOH)
126.0	Ar-C- CH_2COOH
114.2	Ar-CH (ortho to OCH_3)
55.2	$-\text{OCH}_3$
40.2	$-\text{CH}_2\text{COOH}$

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Homoanisic Acid

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer) [2]
2960-2840	Medium	C-H stretch (Aliphatic and Aromatic)
1700	Strong	C=O stretch (Carboxylic acid dimer)
1612, 1514	Strong	C=C stretch (Aromatic ring)
1245	Strong	C-O stretch (Aryl ether)
1178	Medium	C-O stretch (Carboxylic acid)
925	Broad, Medium	O-H bend (Out-of-plane)

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Homoanisic Acid

m/z	Relative Intensity (%)	Assignment
166	45	$[\text{M}]^+$ (Molecular ion)
121	100	$[\text{M} - \text{COOH}]^+$
91	10	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
78	8	$[\text{C}_6\text{H}_6]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of homoanisic acid was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

- Instrument: Bruker Avance 500 MHz spectrometer.

- ^1H NMR:

- Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.28 s
 - Relaxation Delay: 1.0 s

- ^{13}C NMR:

- Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.09 s
 - Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):[\[3\]](#)

- A small amount of homoanisic acid (approximately 5-10 mg) was placed in a clean, dry vial.
[\[4\]](#)
- A few drops of a volatile solvent (e.g., dichloromethane or acetone) were added to dissolve the solid completely.[\[3\]](#)
- One to two drops of the resulting solution were carefully applied to the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[\[3\]](#)
- The solvent was allowed to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[\[3\]](#)

Instrumentation and Data Acquisition:

- Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[\[1\]](#)
- Technique: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of homoanisic acid was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as methanol or dichloromethane.[\[5\]](#)

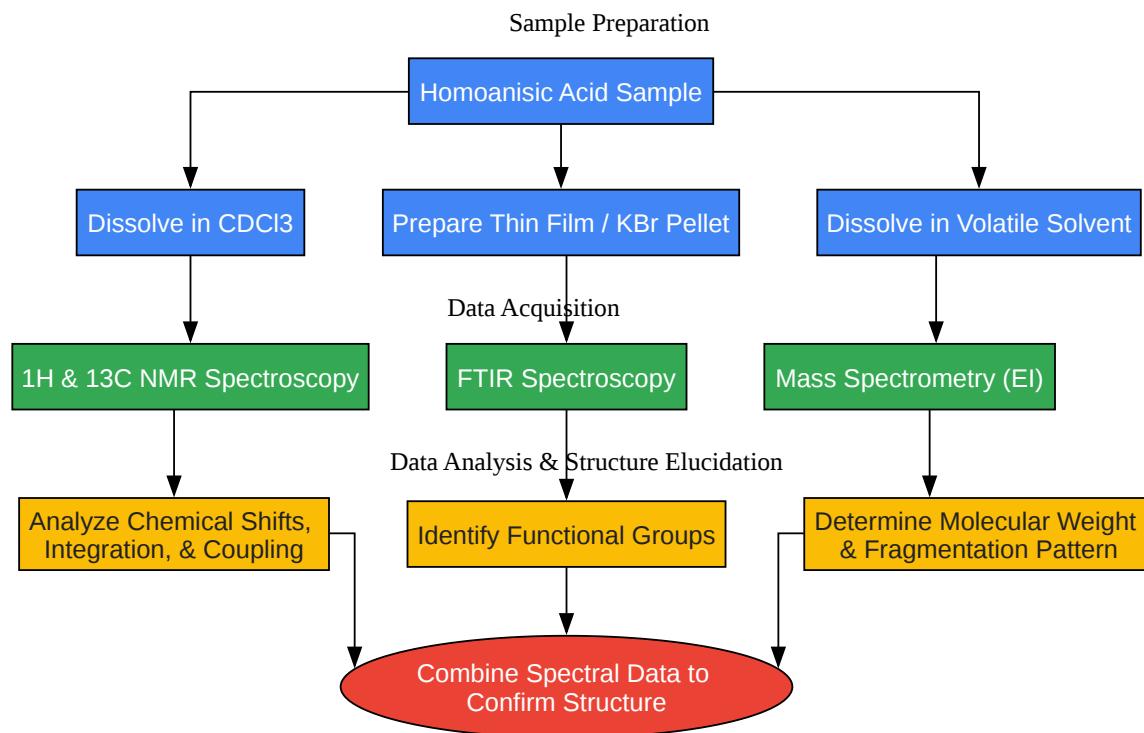
- For direct infusion, the solution was drawn into a syringe for introduction into the ion source.
For GC-MS analysis, the solution was injected into the gas chromatograph.

Instrumentation and Data Acquisition:

- Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- GC Conditions (for GC-MS):
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Inlet Temperature: 250 °C.
 - Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of an organic compound like homoanisic acid.

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Caption: Workflow for the spectral analysis of homoanisic acid.

This guide provides essential spectral data and methodologies for homoanisic acid, serving as a valuable resource for its characterization and use in scientific research and development. The provided protocols are representative and may be adapted based on available instrumentation and specific experimental requirements.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of Homoanisic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039546#homoanisic-acid-spectral-data-nmr-ir-mass-spec]

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